
(R,S,R,S)-Nebivolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,S,R,S)-Nebivolol (also referred to as the l-isomer of nebivolol) is one of the enantiomers of nebivolol, a β1-selective adrenergic receptor antagonist with a molecular weight of 441.90 g/mol . Nebivolol contains four asymmetric centers, resulting in two enantiomers: the d-isomer (S,R,R,R) and the l-isomer (R,S,S,S). These enantiomers exhibit distinct pharmacological profiles, with the l-isomer contributing significantly to nitric oxide (NO)-mediated vasodilation, while the d-isomer primarily mediates β1-blockade .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,S,R,S)-Nebivolol involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzopyran Moiety: This involves the condensation of a phenol derivative with an epoxide, followed by cyclization to form the benzopyran ring.
Introduction of the Amino Alcohol Side Chain: The benzopyran intermediate is then reacted with an appropriate amine to introduce the amino alcohol side chain.
Resolution of Enantiomers: The racemic mixture is resolved into its individual enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the benzopyran intermediate and subsequent introduction of the amino alcohol side chain.
Purification: High-performance liquid chromatography (HPLC) or other purification techniques are used to ensure the purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the produced compound.
Analyse Des Réactions Chimiques
Types of Reactions
(R,S,R,S)-Nebivolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, altering the pharmacological properties of the compound.
Applications De Recherche Scientifique
(R,S,R,S)-Nebivolol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of chiral resolution and stereochemistry.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its therapeutic effects in treating hypertension, heart failure, and other cardiovascular conditions.
Industry: Utilized in the development of new beta-blockers and related pharmaceuticals.
Mécanisme D'action
(R,S,R,S)-Nebivolol exerts its effects primarily through the selective blockade of beta-1 adrenergic receptors, leading to a decrease in heart rate and blood pressure. Additionally, it enhances the release of nitric oxide, resulting in vasodilation. The molecular targets include beta-1 adrenergic receptors and endothelial nitric oxide synthase (eNOS) pathways.
Comparaison Avec Des Composés Similaires
Key Pharmacological Properties:
- Mechanism of Action: β1-Blockade: High selectivity for β1-adrenoceptors, reducing heart rate and cardiac output . Vasodilation: Stimulates endothelial nitric oxide synthase (eNOS), enhancing NO bioavailability via the L-arginine/NO pathway . Antioxidant Effects: Reduces oxidative inactivation of NO, a property absent in non-vasodilatory β-blockers like atenolol .
- Clinical Indications :
Pharmacological Properties
Key Differences :
- NO-Mediated Vasodilation: Unlike atenolol and metoprolol, nebivolol enhances NO release, improving endothelial function and reducing peripheral resistance . Celiprolol also induces NO release but via 5-HT1A receptor activation .
Clinical Efficacy
Key Findings :
- Exercise Capacity: Nebivolol preserves maximal and endurance exercise capacity better than atenolol, likely due to reduced suppression of glycerol and free fatty acid production .
- Endothelial Function: Nebivolol increases tissue plasminogen activator (t-PA) release, improving fibrinolytic capacity—an effect absent in metoprolol .
- Efficacy in Black Populations: Nebivolol reduces systolic blood pressure by 11.1 mmHg in African patients, demonstrating efficacy comparable to studies in non-Black cohorts .
Research Findings and Unique Advantages
Antioxidant and Anti-Atherosclerotic Effects
Hemodynamic Advantages
- Central vs. Peripheral Blood Pressure: Nebivolol lowers central aortic pressure more effectively than atenolol, reducing cardiac afterload .
- Heart Rate Reduction: Nebivolol decreases heart rate by 8–10 bpm, comparable to atenolol but with better preservation of stroke volume .
Activité Biologique
(R,S,R,S)-Nebivolol is a third-generation beta-blocker known for its unique pharmacological profile, which includes both beta-adrenergic receptor antagonism and vasodilatory effects. This compound has been extensively studied for its efficacy in treating hypertension and heart failure, as well as its overall impact on cardiovascular health.
Nebivolol primarily functions by selectively blocking beta-1 adrenergic receptors while also promoting the release of nitric oxide (NO), leading to vasodilation. This dual action contributes to its effectiveness in lowering blood pressure and improving cardiac function. The vasodilatory effect is particularly significant as it helps mitigate some common side effects associated with traditional beta-blockers, such as bradycardia and fatigue.
Pharmacodynamics
The pharmacodynamics of nebivolol involve several key actions:
- Beta-1 Receptor Blockade : Reduces heart rate and myocardial contractility, which decreases cardiac output.
- Nitric Oxide Release : Enhances endothelial function and promotes vasodilation.
- Metabolic Effects : Nebivolol has a favorable metabolic profile, showing minimal impact on glucose metabolism and lipid levels compared to other beta-blockers.
Clinical Efficacy
Numerous studies have documented the clinical efficacy of this compound. Below is a summary of findings from various clinical trials:
Safety Profile
The safety profile of nebivolol has been reported as favorable, with fewer adverse effects compared to other beta-blockers. Commonly reported side effects include:
Case Studies
Several case studies highlight the effectiveness of nebivolol in different populations:
- Elderly Patients : In the SENIORS trial, nebivolol was shown to significantly reduce mortality rates in elderly patients with heart failure, demonstrating its potential as a critical therapeutic option in this demographic .
- African Population : A multicenter study in Nigeria showed that nebivolol effectively lowered blood pressure in hypertensive individuals, achieving therapeutic goals in over 60% of participants after eight weeks .
- Long-term Treatment : A follow-up study indicated that patients treated with nebivolol for six months experienced sustained reductions in blood pressure without serious adverse events, emphasizing its long-term safety and efficacy .
Q & A
Basic Research Questions
Q. What key pharmacological properties distinguish (R,S,R,S)-Nebivolol from other beta-blockers?
this compound is a third-generation β1-adrenoceptor antagonist with unique nitric oxide (NO)-mediated vasodilatory and antioxidant effects. Unlike traditional beta-blockers, it reduces peripheral vascular resistance while maintaining cardiac output, and it demonstrates a favorable metabolic profile (e.g., neutral effects on glucose/lipid metabolism). Its enantiomeric structure contributes to high β1-selectivity and reduced adverse effects like erectile dysfunction .
Q. Which analytical methods are validated for quantifying this compound in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are widely used. Stability-indicating methods, such as RP-UPLC, are critical for detecting degradation products and impurities. Validation parameters include specificity, linearity (e.g., 10–50 μg/mL), precision (RSD <2%), and accuracy (98–102%) . GC-MS is recommended for genotoxic impurity profiling at trace levels (ppm) .
Q. How do researchers ensure the stability of this compound in experimental solutions?
Stability studies involve storing solutions under varied conditions (e.g., 4°C, 25°C, 40°C) and analyzing degradation via chromatography. For example, solutions in methanol remain stable for 24 hours at 4°C, while acidic/alkaline conditions accelerate hydrolysis. Antioxidants like BHT may be added to prevent oxidative degradation .
Advanced Research Questions
Q. How can the Analytical Quality by Design (AQbD) approach optimize chromatographic methods for this compound?
AQbD employs risk assessment (e.g., Ishikawa diagrams) to identify critical method parameters (e.g., mobile phase pH, column temperature). Design of Experiments (DoE) tools like central composite design optimize resolution and retention time. For instance, a pH range of 3.0–4.5 and acetonitrile concentration (25–35%) are key factors in RP-HPLC method development .
Q. What experimental models demonstrate this compound’s efficacy in bone defect healing?
In a rat femoral defect model, daily oral administration (2.5 mg/kg) for 3 weeks significantly improved radiographic and histopathological scores (p<0.01). Mechanistic studies suggest upregulation of osteogenic markers (e.g., alkaline phosphatase) and angiogenesis factors (e.g., VEGF) .
Q. How does this compound induce apoptosis in melanoma cells, and what molecular pathways are involved?
In vitro studies (A2058 and B16 cells) show dose-dependent apoptosis (0–40 μM) via caspase-3 activation, confirmed by siRNA knockdown experiments. Flow cytometry reveals mitochondrial membrane depolarization (JC-1 assay) and G0/G1 cell cycle arrest due to downregulation of CDK2/CDK4. In vivo, it suppresses Ki-67 (proliferation) and MMP9 (metastasis) in tumor models .
Q. What contradictions exist in this compound’s effects on stem cell biology?
While it enhances adipose-derived stem cell (ASC) proliferation (2×10⁴ cells/well, 72-hour exposure), it inhibits adipogenic and osteogenic differentiation. Real-time PCR shows reduced CEBPA and LPL expression (adipogenesis) and decreased ALP activity (osteogenesis). This dual role necessitates context-specific dosing in regenerative studies .
Q. How does this compound modulate cerebral artery dilation, and what are the clinical implications?
Ex vivo studies on isolated basilar arteries demonstrate vasodilation at 10⁻⁷–10⁻⁴ M, mediated by endothelial NO synthase (eNOS) activation and reduced oxidative stress. This mechanism may benefit cerebrovascular disorders but requires in vivo validation .
Q. What strategies address data variability in transdermal this compound formulation studies?
Systematic optimization of polymer concentration (e.g., 10–20% HPMC), permeation enhancers (e.g., 5% oleic acid), and patch thickness (50–200 μm) using factorial design improves skin permeation flux (e.g., 12–25 μg/cm²/hr). In vitro Franz cell assays and in vivo pharmacokinetic studies validate consistency .
Q. How can researchers resolve discrepancies in impurity profiling during this compound synthesis?
LC-MS/MS identifies process-related impurities (e.g., des-fluoro nebivolol) and degradation products (e.g., oxidized derivatives). Forced degradation under ICH conditions (acid/alkali/heat) coupled with spectral matching against USP reference standards ensures accurate quantification .
Methodological Notes
Propriétés
Numéro CAS |
119365-24-1 |
---|---|
Formule moléculaire |
C22H25F2NO4 |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21+,22- |
Clé InChI |
KOHIRBRYDXPAMZ-MTIDIVMFSA-N |
SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
SMILES isomérique |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O |
SMILES canonique |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Synonymes |
[2R-[2R*[S*[R*(S*)]]]]-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol; R 74829 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.